2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGUWRKKZYYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564106 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118754-52-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Chlorination of 4-(Trifluoromethyl)benzaldehyde
Selective chlorination of 4-(trifluoromethyl)benzaldehyde or related intermediates can be performed using chlorine gas or other chlorinating agents in solvents such as toluene or ethylene dichloride. The reaction conditions are carefully controlled to achieve substitution at the 2 and 6 positions without over-chlorination or degradation of the aldehyde group.
- Chlorination is typically carried out at controlled temperatures with continuous monitoring.
- The solvent choice and reaction time influence the selectivity and yield.
- Post-reaction, the mixture undergoes solvent removal, alkali neutralization, and vacuum rectification to purify the product.
- The final product purity can reach over 99.5% with yields optimized by controlling reaction parameters.
Reduction of Nitrile or Amide Precursors
Another approach involves the reduction of nitrile or amide precursors bearing the 2,6-dichloro and 4-(trifluoromethyl) substituents to the corresponding aldehyde.
- For example, 2,6-dichlorobenzonitrile derivatives can be reduced using lithium diisobutylmorpholinoaluminum hydride (LDBMOA) in tetrahydrofuran/hexane at 0 °C.
- The reaction proceeds rapidly (about 30 minutes) and is followed by hydrolysis and extraction steps.
- This method provides high yields (up to 97%) and high purity of the aldehyde product.
- The process is suitable for laboratory-scale synthesis and can be adapted for larger scale with appropriate controls.
Industrial Hydrolysis and Catalytic Processes
Industrial patents describe hydrolysis of chlorinated trifluoromethyl toluene derivatives under pressure and elevated temperatures (150–190 °C, 0.3–0.78 MPa) in the presence of saturated monobasic fatty acids and their alkali metal salts.
- The reaction is conducted in autoclaves with phase transfer catalysts such as tetrabutylammonium bromide.
- Reaction times range from 3 to 4 hours.
- After reaction completion, the mixture is cooled, filtered, and subjected to vacuum distillation to isolate the aldehyde.
- Yields reported are high, around 87–90%, with product purity above 98% by gas chromatography.
- This method is noted for simplicity, cost-effectiveness, environmental friendliness, and suitability for industrial production.
| Method | Starting Material(s) | Key Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrolysis of o-trifluoromethyl dichloromethylbenzenes | Mixture of o-trifluoromethyl methylbenzene bichloride, chloro-fluoro-methylbenzene, difluoride | Water, catalyst (0.01–10% mass) | 80–150 | Atmospheric | Not specified | High | Industrial scale, low cost and waste |
| Selective chlorination | 4-(Trifluoromethyl)benzaldehyde or aniline | Chlorine gas, solvents (toluene, ethylene dichloride) | Controlled (not specified) | Atmospheric | High | >99.5 | Requires careful control, vacuum rectification |
| Reduction of nitrile/amide | 2,6-Dichlorobenzonitrile or amide | Lithium diisobutylmorpholinoaluminum hydride (LDBMOA) | 0 | Atmospheric | ~97 | High | Laboratory scale, rapid reaction |
| Hydrolysis in autoclave | o-Trifluoromethyl toluene dichloride | Acetic acid, sodium hydroxide or sodium acetate, tetrabutylammonium bromide | 150–160 | 0.38–0.45 | 87–90 | 98+ | Industrial scale, environmentally friendly |
- The hydrolysis methods under pressure with phase transfer catalysts provide a balance of high yield, purity, and industrial feasibility.
- Selective chlorination requires precise control to avoid over-chlorination and maintain aldehyde integrity.
- Reduction of nitrile or amide precursors offers a high-yield laboratory method but may be less practical industrially due to reagent cost and handling.
- The choice of solvent and catalyst significantly impacts reaction efficiency and environmental footprint.
- Recovery and recycling of reagents such as ammonia and solvents are integral to industrial processes to reduce waste and cost.
The preparation of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde is achieved through several well-established methods, each with distinct advantages depending on scale and application. Industrially, hydrolysis of chlorinated trifluoromethyl toluene derivatives under controlled pressure and temperature with phase transfer catalysts is preferred for its high yield, purity, and environmental benefits. Selective chlorination and reduction of nitrile/amide precursors provide alternative routes with specific applicability. The integration of solvent recovery and waste minimization strategies enhances the sustainability of these processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: 2,6-Dichloro-4-(trifluoromethyl)benzoic acid.
Reduction: 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features contribute to its reactivity in various chemical reactions, particularly in the formation of heterocyclic compounds.
Synthesis of Pyrazole Derivatives
One of the prominent applications of this compound is in the synthesis of pyrazole derivatives. The Vilsmeier-Haack reaction has been utilized to create novel pyrazole-based compounds, which exhibit significant biological activities, including antimicrobial and anticancer properties .
Pharmaceutical Applications
The compound is also crucial in medicinal chemistry for developing therapeutic agents. Its derivatives have shown promise in targeting specific biological pathways, making it a valuable component in drug discovery.
Anticancer Activity
Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use as anticancer agents. For instance, studies have demonstrated that certain synthesized pyrazole derivatives exhibit cytotoxic effects against various human cancer cell lines by activating caspase pathways .
Antimicrobial Properties
The compound has also been studied for its antimicrobial efficacy. Case studies have shown that specific derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents .
Agrochemical Applications
In agriculture, this compound is utilized as an intermediate in the synthesis of insecticides and herbicides. Its derivatives are involved in creating effective agrochemicals that target pest control.
Insecticidal Pyrazole Compounds
The synthesis of pyrazole-type insecticides like Fipronil involves using this compound as a precursor . These compounds are known for their effectiveness against a wide range of pests while exhibiting low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzaldehyde Core
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde (CAS 118754-54-4)
- Structure : Replaces -CF₃ with -OCF₃ at the 4-position.
- Molecular Formula : C₈H₃Cl₂F₃O₂.
- However, the oxygen atom introduces greater polarity, affecting solubility in nonpolar solvents .
4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 918524-93-3)
Functional Group Replacements
2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid (CAS 132992-36-0)
- Structure : Aldehyde (-CHO) replaced by a carboxylic acid (-COOH).
- Molecular Formula : C₉H₅Cl₂F₃O₂.
- Properties : The carboxylic acid group increases acidity (pKa ~2-3) and hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation in drug formulations .
2,6-Dichloro-4-(trifluoromethyl)benzamide (CAS 157021-70-0)
Halogenated Derivatives
2,6-Dichloro-4-(trifluoromethoxy)benzyl Bromide (CAS 886503-08-8)
- Structure : Aldehyde replaced by benzyl bromide (-CH₂Br).
- Molecular Formula : C₈H₄BrCl₂F₃O.
- Properties : The bromine atom facilitates nucleophilic substitution reactions, making it a versatile alkylating agent in organic synthesis .
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde (DCFB) is an aromatic aldehyde notable for its unique chemical structure, which includes two chlorine atoms and a trifluoromethyl group attached to a benzene ring. This compound has attracted attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.
DCFB has the molecular formula CHClFO and a molecular weight of 243.01 g/mol. The synthesis typically involves the oxidation of 2,6-dichlorotoluene using agents such as chromium trioxide or potassium permanganate to convert the methyl group into an aldehyde .
Antimicrobial Properties
Research indicates that DCFB exhibits significant antimicrobial activity. In a study assessing various substituted benzaldehydes, DCFB demonstrated potent inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the formation of covalent bonds between the aldehyde group and nucleophilic sites on microbial proteins, disrupting essential cellular functions .
Antifungal Activity
In addition to its antibacterial properties, DCFB has shown antifungal activity against Candida albicans. The compound's trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and increased bioavailability in fungal cells .
Enzyme Inhibition
DCFB's biological activity extends to enzyme inhibition. It has been studied as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibitors of XO are important for managing conditions like gout. Molecular docking studies suggest that DCFB interacts with the active site of XO through hydrophobic interactions and hydrogen bonding, leading to reduced enzyme activity .
Case Studies
- Antimicrobial Activity Study : A recent investigation evaluated the efficacy of DCFB against various pathogens. The study found that DCFB inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for different strains.
- Xanthine Oxidase Inhibition : Another study focused on the inhibitory effects of DCFB on XO activity. Results indicated that DCFB reduced XO activity by approximately 70% at a concentration of 50 µM, demonstrating its potential as a therapeutic agent for gout management .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| 2,4-Dichloro-4-(trifluoromethyl)benzaldehyde | Structure | Moderate antimicrobial | Less effective than DCFB |
| 2,6-Dichloro-4-(trifluoromethyl)benzoic acid | Structure | Antimicrobial | Similar efficacy but less lipophilic |
| 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol | Structure | Low antimicrobial | Reduced activity compared to DCFB |
The biological activity of DCFB can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to its reactive aldehyde group. The trifluoromethyl group enhances the compound's hydrophobicity, facilitating interactions with lipid membranes and improving bioavailability .
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-dichloro-4-(trifluoromethyl)benzaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes. For example, refluxing with acetic acid as a catalyst in absolute ethanol under inert conditions can yield derivatives (reflux time: 4 hours, solvent removal via reduced pressure) . Optimization includes:
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if crystals are obtainable) to resolve steric effects of the trifluoromethyl group .
- HPLC-PDA to detect impurities at λ = 254 nm .
Q. How do the physicochemical properties (e.g., logP, solubility) of this compound influence its applicability in drug discovery?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.8–3.5), improving membrane permeability. Solubility can be determined via:
- Shake-flask method in buffered solutions (pH 1–7.4).
- Thermogravimetric analysis (TGA) to assess thermal stability during formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Synthesize analogs with varying substituents (e.g., replacing Cl with F or modifying the aldehyde group).
- Test against target enzymes (e.g., cytochrome P450) using in vitro inhibition assays.
- Compare electronic effects via Hammett plots and steric parameters using molecular docking (e.g., AutoDock Vina) .
- Reference compounds like 2,4,6-trifluoro-3,5-dimethylbenzaldehyde (PubChem CID 11876864) for benchmarking .
Q. What strategies resolve contradictory data in biological assays involving this compound?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Address by:
- Repurification : Column chromatography with silica gel (hexane:EtOAc gradient) .
- Orthogonal assays : Validate antifungal activity via both broth microdilution (CLSI M27) and agar diffusion .
- Metabolite screening : LC-MS/MS to identify degradation products interfering with assays .
Q. How can computational modeling predict interactions between this compound and protein targets?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials.
- Use molecular dynamics (MD) simulations (AMBER/CHARMM) to study binding stability in enzyme active sites (e.g., acetylcholinesterase).
- Cross-validate with SPR (surface plasmon resonance) for kinetic binding data .
Q. What are the best practices for handling stability issues during long-term storage?
- Methodological Answer :
- Store under inert gas (argon) at -20°C in amber vials to prevent aldehyde oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Use stabilizers like BHT (butylated hydroxytoluene) in stock solutions .
Q. How can researchers differentiate the compound’s reactivity in nucleophilic vs. electrophilic reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
